A Technical Guide to Determining and Understanding the Solubility Profile of Ethyl 2-(6-nitropyridin-3-yl)acetate in Organic Solvents
Abstract: The solubility profile of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, purification, formulation, and bio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The solubility profile of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, purification, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS: 415912-99-1), a key heterocyclic building block. Due to the absence of publicly available quantitative solubility data for this specific compound, this document establishes a predictive analysis based on its molecular structure and compares it with the known solubility profile of a structural analog, 4-Nitrobenzoic acid. We present an authoritative, step-by-step protocol for determining thermodynamic solubility via the equilibrium shake-flask method, enabling researchers to generate precise, reliable data. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this compound for process optimization and formulation development.
Molecular Structure and Predicted Physicochemical Characteristics
A thorough understanding of a molecule's structure is the cornerstone of predicting its behavior in different solvent systems. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be miscible.
Ethyl 2-(6-nitropyridin-3-yl)acetate is a solid compound with a molecular weight of 210.19 g/mol and the chemical formula C₉H₁₀N₂O₄. Its structure comprises three key functional regions that govern its solubility:
Aromatic Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment and acts as a hydrogen bond acceptor, increasing polarity compared to a simple benzene ring.
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors.
Ethyl Acetate Moiety (-CH₂COOCH₂CH₃): The ester group contains a polar carbonyl (C=O) group, which is a hydrogen bond acceptor, but also non-polar ethyl and methylene groups which contribute lipophilic character.
Overall, the molecule possesses significant polarity due to the nitro group and the pyridine nitrogen, but it lacks a hydrogen bond donor site (like an -OH or -NH group). This combination suggests moderate to good solubility in polar aprotic solvents and potentially some polar protic solvents, with poor solubility expected in non-polar aliphatic solvents.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of Ethyl 2-(6-aminopyridin-3-yl)acetate
Introduction: The Strategic Importance of Aminopyridines The transformation of a nitro group to an amino group on a pyridine scaffold is a cornerstone reaction in medicinal chemistry and pharmaceutical development. The r...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Aminopyridines
The transformation of a nitro group to an amino group on a pyridine scaffold is a cornerstone reaction in medicinal chemistry and pharmaceutical development. The resulting aminopyridines are not merely synthetic intermediates; they are often crucial pharmacophores integral to the bioactivity of numerous therapeutic agents.[1] The target molecule of this guide, Ethyl 2-(6-aminopyridin-3-yl)acetate, serves as a versatile building block for a range of more complex molecular architectures.
The primary synthetic challenge lies in the selective reduction of the electron-withdrawing nitro group on an already electron-deficient pyridine ring, without compromising other sensitive functionalities, such as the ethyl ester in our target molecule.[1][2] This guide provides a comprehensive overview of robust and reliable methodologies for this transformation, detailing the underlying chemical principles and offering validated, step-by-step protocols for immediate laboratory implementation.
Comparative Analysis of Reduction Methodologies
The choice of a reducing agent is critical and depends on factors such as substrate compatibility, scale, cost, and available equipment. Several methods are available, each with a distinct profile of advantages and limitations.
Method
Key Reagents & Conditions
Advantages
Disadvantages & Considerations
Catalytic Hydrogenation
H₂ gas, Pd/C or Pt/C catalyst, various solvents (EtOH, MeOH, EtOAc), ambient to moderate pressure.
High efficiency and yield; clean reaction with easy catalyst removal by filtration; environmentally friendly (water is the only byproduct).[3][4]
Requires specialized high-pressure hydrogenation equipment; Pd/C can be pyrophoric and requires careful handling; potential for dehalogenation on halogenated substrates.[3][5]
Metal-Mediated Reduction (Neutral)
Iron (Fe) powder, NH₄Cl, in aqueous ethanol or methanol, typically refluxed.
Inexpensive and readily available reagents; milder than strongly acidic conditions, offering better functional group tolerance; highly scalable for industrial applications.[6][7][8][9]
Stoichiometric use of metal generates significant inorganic waste; workup can be cumbersome, involving filtration of fine iron sludge.[7]
Stannous Chloride (SnCl₂) Reduction
SnCl₂·2H₂O, typically in ethanol or ethyl acetate, often heated.
Excellent chemoselectivity, preserving sensitive functional groups like esters, ketones, and nitriles; mild reaction conditions.[2][3][10][11]
Stoichiometric reagent leading to poor atom economy and tin-based waste; workup requires careful pH adjustment to precipitate and remove tin salts.[2][12]
Catalytic Transfer Hydrogenation (CTH)
Pd/C or Pt/C catalyst, hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene), in a protic solvent like methanol or ethanol.
Avoids the use of flammable and explosive H₂ gas, making it more accessible for standard laboratory setups; generally mild conditions.[5][13]
The hydrogen donor is a stoichiometric reagent; can sometimes be slower or require higher catalyst loading than direct hydrogenation.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is often the preferred choice for its cleanliness and high efficiency when the appropriate equipment is available. The heterogeneous nature of the catalyst simplifies product isolation to a mere filtration step.
Mechanism of Action
Catalytic hydrogenation on a palladium surface involves a series of well-established steps. Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms. The nitro group of the substrate also coordinates to the palladium surface. The reduction proceeds through a stepwise transfer of hydrogen atoms to the nitrogen atom, passing through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine before they can desorb from the catalyst surface.[14]
Experimental Workflow: Pd/C Reduction
Caption: Workflow for Pd/C Catalytic Hydrogenation.
Detailed Step-by-Step Protocol
Materials:
Ethyl 2-(6-nitropyridin-3-yl)acetate (1.0 eq)
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% by weight of Pd)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Celite® or a similar filter aid
Nitrogen (N₂) and Hydrogen (H₂) gas
Parr-type hydrogenation apparatus or equivalent
Procedure:
To a suitable pressure-resistant reaction vessel, add Ethyl 2-(6-nitropyridin-3-yl)acetate.
Dissolve the substrate in a suitable solvent (e.g., ethanol, ~10-20 mL per gram of substrate).
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Palladium on carbon can be pyrophoric, especially when dry. Always handle in an inert atmosphere.
Seal the reaction vessel and connect it to the hydrogenation apparatus.
Purge the vessel by evacuating and refilling with nitrogen gas three times, then repeat the process with hydrogen gas.
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 bar).
Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed.
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 2-6 hours).
Once complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol).
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude Ethyl 2-(6-aminopyridin-3-yl)acetate.
The product is often pure enough for subsequent steps, but can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
This classical method, modified for milder, neutral conditions, is a cost-effective and highly scalable alternative to catalytic hydrogenation. It is particularly valuable for large-scale synthesis where the cost and specialized equipment for hydrogenation may be prohibitive.[7]
Mechanism of Action
In the Fe/NH₄Cl system, iron metal acts as the reducing agent, providing electrons for the reduction. The reaction proceeds via single electron transfers from the iron surface to the nitro group. Ammonium chloride serves a dual purpose: it acts as a mild proton source (via its equilibrium with ammonia and H⁺ in water) and helps to etch the iron surface, removing the passivating oxide layer and ensuring a continuous supply of active Fe(0).[6][9]
Experimental Workflow: Fe/NH₄Cl Reduction
Caption: Workflow for Iron/Ammonium Chloride Reduction.
Detailed Step-by-Step Protocol
Materials:
Ethyl 2-(6-nitropyridin-3-yl)acetate (1.0 eq)
Iron powder (<325 mesh) (3.0-5.0 eq)
Ammonium chloride (NH₄Cl) (4.0-5.0 eq)
Ethanol (EtOH) and Water (H₂O), typically in a 2:1 to 4:1 ratio
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Ethyl 2-(6-nitropyridin-3-yl)acetate, iron powder, and ammonium chloride.
Add the ethanol/water solvent mixture (e.g., 15 mL per gram of substrate).
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-8 hours).
Allow the reaction mixture to cool to room temperature.
Filter the hot or warm suspension through a pad of Celite® to remove the iron salts and unreacted iron. Note: The filtration can be slow; applying a gentle vacuum can be helpful.
Wash the filter cake thoroughly with hot ethanol.
Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.
Dilute the remaining aqueous residue with water and basify with a saturated NaHCO₃ solution to a pH of ~8.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the desired product.
Protocol 3: Selective Reduction with Tin(II) Chloride Dihydrate
This method is prized for its remarkable chemoselectivity. It is an excellent choice when the substrate contains other reducible functional groups that would not survive catalytic hydrogenation or harsher metal/acid conditions. The ester group in the target molecule is safe under these conditions.[2][10]
Mechanism of Action
The reduction of a nitro group by tin(II) chloride is a redox reaction where Sn(II) acts as the reducing agent and is oxidized to Sn(IV). The mechanism involves a series of single electron transfers from SnCl₂ to the nitro group. In total, three equivalents of Sn(II) are required to reduce one nitro group to an amine. The reaction proceeds through intermediates that are protonated by the solvent (e.g., ethanol) or the water from the dihydrate salt.[12]
In a round-bottom flask, dissolve Ethyl 2-(6-nitropyridin-3-yl)acetate in absolute ethanol or ethyl acetate (10-20 mL per gram of substrate).
Add tin(II) chloride dihydrate in portions. The addition may be exothermic.
Heat the reaction mixture to 50-70 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
Allow the reaction to cool to room temperature and then carefully pour it into a beaker containing crushed ice.
Slowly add a saturated aqueous NaHCO₃ solution or 5% NaOH with vigorous stirring until the pH of the mixture is approximately 7-8. A thick, white precipitate of tin salts will form.
Extract the entire mixture three times with a generous volume of ethyl acetate. The tin salts may be slow to separate, and filtration through Celite® before extraction can be beneficial.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product.
If required, purify by silica gel column chromatography.
References
Lee, N. R., Bikovtseva, A. A., Cortes-Clerget, M., Gallou, F., & Lipshutz, B. H. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Letters, 19(23), 6518–6521. [Link]
Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195. [Link]
Wang, Z., Chen, S., Wang, S., Wang, C., & Zhang, Y. (2024). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Industrial & Engineering Chemistry Research. [Link]
Kumpina, I., et al. (2019). Synthesis of 2-Aminopyridine-Modified Peptide Nucleic Acids. The Journal of Organic Chemistry, 84(20), 13276–13287. This source provides a relevant synthetic procedure using Pd/C. [Link]
Lipshutz, B. H., et al. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Letters, 19(23), 6518-6521. [Link]
Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]
ResearchGate. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters, 50(35), 4936-4938. [Link]
PrepChem.com. (n.d.). Synthesis of ethyl 2-(6-aminopyridin-2-yl)acetate. [Link]
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]
Google Patents. (2023). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
Semantic Scholar. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 145-152. [Link]
Science of Synthesis. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme, Chapter 2.7. [Link]
Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]
RSC Publishing. (2018). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 8, 3073-3080. [Link]
ResearchGate. (2017). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]
PMC. (2020). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Catalysts, 10(9), 1045. [Link]
RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
Lookchem. (2022). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
SciSpace. (2001). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 6(11), 914-918. [Link]
Google Patents. (2015). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino)
eScholarship. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. [Link]
PMC. (2015). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. International Journal of Molecular Sciences, 16(12), 29909–29923. [Link]
Chinese Journal of Chemistry. (2011). Catalytic Asymmetric Hydrogenation of Ethyl 2‐(Benzo[b]thiophen‐5‐yl)‐2‐oxoacetate with Ru‐SunPhos in the Formal Synthesis of T‐588. Chinese Journal of Chemistry, 29(12), 2683-2687. [Link]
Application Note: Ethyl 2-(6-nitropyridin-3-yl)acetate in Heterocyclic Synthesis and Drug Discovery
Executive Summary & Chemical Profiling Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS: 415912-99-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. Its architectural framework—c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS: 415912-99-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. Its architectural framework—comprising an electron-withdrawing nitro group, a deactivated pyridine core, and an orthogonal ethyl acetate handle—makes it an ideal precursor for the construction of complex fused heterocycles.
Specifically, this compound serves as a critical starting material for the synthesis of imidazo[1,2-a]pyridines . This bicyclic system is a privileged pharmacophore found in numerous marketed drugs (e.g., the anxiolytics zolpidem and alpidem) and advanced clinical candidates targeting tuberculosis, Alzheimer's disease, and various kinases[1],[2]. The strategic value of Ethyl 2-(6-nitropyridin-3-yl)acetate lies in its sequential reactivity, allowing for the rapid assembly of 6-substituted imidazo[1,2-a]pyridines that can be further diversified to explore structure-activity relationships (SAR)[3].
Caption: Functional group logic and reactivity profiling of Ethyl 2-(6-nitropyridin-3-yl)acetate.
The synthesis of functionalized heterocycles from this starting material relies on a specific sequence of operations. The nitro group at the C6 position initially deactivates the pyridine ring. By subjecting the compound to catalytic hydrogenation, the nitro group is reduced to a primary amine. This transformation not only generates the requisite nucleophilic center for subsequent cyclization but also enriches the electron density of the pyridine core.
The resulting 2-aminopyridine derivative is primed for the Tchichibabin reaction , where it condenses with α-haloketones to form the imidazo[1,2-a]pyridine system[1],[4]. The preserved ethyl acetate moiety at the newly defined C6-position of the imidazopyridine then serves as an extended vector for late-stage diversification via saponification and amidation.
Caption: Divergent synthetic workflows from Ethyl 2-(6-nitropyridin-3-yl)acetate.
Experimental Protocols & Causality
Protocol 3.1: Catalytic Reduction of the Nitro Group
Causality & Rationale: Nitro reduction must be performed under neutral catalytic conditions (H₂, Pd/C) rather than harsh acidic metal reductions (e.g., Fe/HCl). Acidic conditions risk premature hydrolysis of the ethyl ester handle. The neutral hydrogenation preserves the ester intact while quantitatively yielding the aminopyridine.
Step-by-Step Methodology:
Charge a flame-dried round-bottom flask with Ethyl 2-(6-nitropyridin-3-yl)acetate (10.0 mmol) and anhydrous ethanol (50 mL).
Purge the system with inert gas (N₂) for 5 minutes to displace oxygen.
Carefully add 10% Pd/C (1.0 mmol, 10 mol%) to the solution.
Evacuate the flask and backfill with H₂ gas via a balloon (repeat evacuation/backfill cycle 3 times).
Stir the suspension vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until complete consumption of the starting material is observed.
Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the filter cake with excess ethanol (3 × 20 mL).
Concentrate the filtrate in vacuo to afford Ethyl 2-(6-aminopyridin-3-yl)acetate as a solid intermediate.
Protocol 3.2: Tchichibabin Cyclization
Causality & Rationale: The reaction between the aminopyridine intermediate and an α-haloketone (e.g., 2-bromoacetophenone) proceeds via an initial Sₙ2 alkylation at the exocyclic amine, followed by intramolecular condensation onto the pyridine nitrogen to form a hemiaminal, which dehydrates to form the aromatic system[1]. A mild base (NaHCO₃) is critical to scavenge the generated HBr, preventing the protonation of the aminopyridine which would stall the nucleophilic attack.
Step-by-Step Methodology:
Dissolve Ethyl 2-(6-aminopyridin-3-yl)acetate (8.0 mmol) in ethanol (40 mL).
Add the selected α-haloketone (8.8 mmol, 1.1 equiv) and NaHCO₃ (12.0 mmol, 1.5 equiv).
Heat the reaction mixture to reflux (80 °C) and stir for 12 hours.
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).
Extract the aqueous layer with ethyl acetate (2 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure 6-substituted imidazo[1,2-a]pyridine derivative.
Protocol 3.3: Saponification and HATU-Mediated Amidation
Causality & Rationale: Saponification with LiOH·H₂O in a THF/H₂O mixture is highly chemoselective for the aliphatic ester, leaving the newly formed aromatic heterocycle intact. For the subsequent amidation, HATU is selected over traditional carbodiimides (EDC/DCC) due to its superior kinetics and high efficiency in forming the active HOAt ester, which is crucial when coupling sterically hindered or deactivated amines to build complex drug libraries[3].
Step-by-Step Methodology:
Dissolve the imidazo[1,2-a]pyridine ester (5.0 mmol) in a 3:1 mixture of THF and H₂O (20 mL).
Add LiOH·H₂O (10.0 mmol, 2.0 equiv) and stir at room temperature for 3 hours.
Acidify the mixture to pH 4 using 1M HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry under high vacuum.
In a separate dry vial, combine the isolated carboxylic acid (1.0 mmol), the desired target amine (1.2 mmol), and HATU (1.2 mmol) in anhydrous DMF (5 mL).
Stir at room temperature for 2 hours. Quench with water (15 mL) and extract with dichloromethane (3 × 15 mL) to isolate the final amide derivative.
Quantitative Data & Optimization
The conditions for the Tchichibabin cyclization (Protocol 3.2) heavily dictate the overall yield of the imidazo[1,2-a]pyridine scaffold. The table below summarizes the optimization parameters utilized to establish the standard protocol.
Table 1: Optimization of Tchichibabin Cyclization Conditions
Entry
Solvent
Base (Equiv)
Temperature (°C)
Time (h)
Isolated Yield (%)
Observation / Rationale
1
Ethanol
None
80 (Reflux)
16
45%
HBr accumulation stalls reaction.
2
Ethanol
NaHCO₃ (1.5)
80 (Reflux)
12
82%
Optimal acid scavenging; clean profile.
3
DMF
K₂CO₃ (1.5)
100
8
65%
Faster reaction, but side-product formation.
4
Acetonitrile
Et₃N (1.5)
80 (Reflux)
14
70%
Homogeneous base leads to slight degradation.
Conclusion
Ethyl 2-(6-nitropyridin-3-yl)acetate is an indispensable synthon for the rapid, modular construction of imidazo[1,2-a]pyridines. By leveraging its orthogonal functional groups—reducing the nitro moiety to trigger cyclization while preserving the ester for late-stage amidation—medicinal chemists can efficiently generate diverse libraries of highly potent, targeted therapeutics.
References
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities
Source: PMC (National Institutes of Health)
URL: 1[1]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents
Source: PMC (National Institutes of Health)
URL: 2[2]
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations
Source: PMC (National Institutes of Health)
URL: 3[3]
Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction
Source: PMC (National Institutes of Health)
URL: 4[4]
Technical Support Center: Troubleshooting Ethyl 2-(6-nitropyridin-3-yl)acetate Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS: 415912-99-1). This compound is a highly valuable intermediate in the synthesis of 2-aminopyridine-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS: 415912-99-1). This compound is a highly valuable intermediate in the synthesis of 2-aminopyridine-modified peptide nucleic acids (PNAs) and other pharmaceutical building blocks.
Due to the highly electron-deficient nature of the nitropyridine ring, researchers frequently encounter low conversion rates, stalled reactions, or high levels of side-product formation. This guide synthesizes field-proven protocols and mechanistic causality to help you troubleshoot and optimize your workflow.
Mechanistic Pathway & Workflow Analysis
The most efficient and scalable route to Ethyl 2-(6-nitropyridin-3-yl)acetate avoids harsh basic hydrolysis, which can degrade the nitropyridine ring. Instead, it utilizes a nucleophilic aromatic substitution (SNAr) of 5-bromo-2-nitropyridine with tert-butyl ethyl malonate, followed by a highly selective acidic decarboxylation .
The use of the mixed malonate ester is the critical mechanistic choice here: the tert-butyl group is selectively cleaved by Trifluoroacetic Acid (TFA), generating a transient
β
-keto-acid equivalent that spontaneously decarboxylates at room temperature to yield the target ethyl ester cleanly .
Fig 1: Synthesis and degradation pathways of Ethyl 2-(6-nitropyridin-3-yl)acetate.
Diagnostic Data & Expected Metrics
To establish a baseline for your troubleshooting, compare your reaction parameters against the validated metrics below. Deviations from these expected yields typically indicate moisture contamination or reagent degradation.
2-(6-hydroxypyridine-3-yl)acetic acid (~25% if wet)
Self-Validating Experimental Protocol
Do not merely follow these steps; observe the physical validations at each checkpoint to ensure mechanistic integrity.
Step 1: SNAr to form the Malonate Intermediate
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) in strictly anhydrous DMF at 0 °C under an argon atmosphere.
Enolate Formation: Add tert-butyl ethyl malonate (2.0 equiv) dropwise to the suspension.
Validation Checkpoint: You must observe the immediate evolution of H2 gas. This confirms active NaH and successful enolate formation. Do not proceed until bubbling completely ceases (approx. 30–45 mins). Premature addition will leave unreacted NaH, which degrades the halopyridine.
Substitution: Add 5-bromo-2-nitropyridine (1.0 equiv) to the clear enolate solution. Remove the ice bath and stir at room temperature.
Validation Checkpoint: Monitor via TLC or LC-MS. The starting material should be consumed within 12–16 hours. Do not heat the reaction , as the electron-deficient nitropyridine is prone to polymerization at elevated temperatures.
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography to isolate 1-(tert-butyl)-3-ethyl-2-(6-nitropyridin-3-yl)malonate.
Step 2: Acidic Decarboxylation
Cleavage: Dissolve the purified malonate intermediate in anhydrous CH2Cl2 at 0 °C. Add Trifluoroacetic Acid (TFA, 10.0 equiv) dropwise.
Decarboxylation: Allow the reaction to warm to room temperature and stir for 23 hours.
Validation Checkpoint: The cleavage of the tert-butyl group releases isobutylene gas and CO2. Gentle effervescence indicates the reaction is proceeding. The complete disappearance of the intermediate mass on LC-MS after 23 hours confirms quantitative decarboxylation.
Isolation: Evaporate the solvent and co-evaporate with toluene to remove residual TFA, yielding the target Ethyl 2-(6-nitropyridin-3-yl)acetate.
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak for 2-(6-hydroxypyridine-3-yl)acetic acid (~25% of the crude). How do I prevent this?A1: This is the most common and detrimental side reaction . The nitro group strongly activates the C6 position of the pyridine ring toward nucleophilic attack. If moisture is present during the TFA deprotection step, water acts as a nucleophile, displacing the nitro group to form the 6-hydroxypyridine derivative.
Causality Fix: You must use strictly anhydrous CH2Cl2 and ensure your TFA is not water-logged. Conduct the reaction under a positive pressure of argon.
Q2: The SNAr reaction stalls at 40-50% conversion. Should I increase the temperature to force it to completion?A2:No. Heating 5-bromo-2-nitropyridine in the presence of strong nucleophiles leads to rapid decomposition and tar formation. The stall is almost certainly due to degraded NaH. NaH highly readily absorbs ambient moisture, converting to NaOH. NaOH will not quantitatively deprotonate the malonate (halting the reaction) and will instead hydrolyze your starting material.
Causality Fix: Use a fresh bottle of NaH and ensure your DMF is completely anhydrous.
Q3: I see a mass corresponding to the intact malonate intermediate after the TFA step. Why didn't it decarboxylate?A3: This indicates incomplete cleavage of the tert-butyl ester. The decarboxylation itself is spontaneous and rapid at room temperature only after the ester is cleaved to the acid.
Causality Fix: Ensure you are using a vast excess of TFA (at least 10 equivalents) and allow the reaction to proceed for a full 23–24 hours. Do not quench the reaction prematurely.
Diagnostic Logic Tree
Use the following logic tree to rapidly diagnose the root cause of low conversion rates in your workflow.
Fig 2: Diagnostic logic tree for troubleshooting low conversion rates.
References
Kumpina, I., Baskevics, V., Walby, G. D., Tessier, B. R., Saei, S. F., Ryan, C. A., MacKay, J. A., Katkevics, M., & Rozners, E. (2024). Synthesis of 2-Aminopyridine-Modified Peptide Nucleic Acids. Synlett, 35(06), 649-653.[Link]
Kumpina, I., Brodyagin, N., MacKay, J. A., Kennedy, S. D., Katkevics, M., & Rozners, E. (2019). Synthesis and RNA-Binding Properties of Extended Nucleobases for Triplex-Forming Peptide Nucleic Acids. The Journal of Organic Chemistry, 84(21), 13276–13298.[Link]
Optimization
Preventing side reactions during Ethyl 2-(6-nitropyridin-3-yl)acetate reduction
Welcome to the Technical Support Center for the reduction of Ethyl 2-(6-nitropyridin-3-yl)acetate . As a Senior Application Scientist, I frequently consult on this specific transformation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the reduction of Ethyl 2-(6-nitropyridin-3-yl)acetate . As a Senior Application Scientist, I frequently consult on this specific transformation. The reduction of a nitropyridine bearing an unactivated aliphatic ester is deceptively complex. While the primary goal is a simple deoxygenation to form Ethyl 2-(6-aminopyridin-3-yl)acetate, the presence of the labile ethyl ester and the highly reactive nitrogen intermediates can lead to a cascade of side reactions if the kinetic parameters are not strictly controlled.
This guide is designed to move beyond basic troubleshooting. It provides a root-cause analysis of reaction failures, quantitative diagnostic markers, and self-validating standard operating procedures (SOPs) to ensure high chemoselectivity.
Part 1: Diagnostic Workflow & Reaction Mapping
Before adjusting your reaction conditions, it is critical to understand the mechanistic branching pathways. The reduction of a nitro group is not a single step; it proceeds via nitroso and hydroxylamine intermediates. The fate of these intermediates dictates your impurity profile.
Fig 1. Reduction pathway of Ethyl 2-(6-nitropyridin-3-yl)acetate and condition-dependent side reactions.
Part 2: Root Cause Analysis & FAQs
Q1: My LC-MS shows a massive impurity peak at m/z 373.1[M+H]+. Why am I seeing azoxy dimers instead of my target amine?Causality: The peak at m/z 373.1 corresponds to the azoxy dimer of your substrate. Nitro reduction is highly pH-dependent. Under basic or neutral conditions with slow hydrogen transfer, the intermediate hydroxylamine (m/z 197.1) acts as a nucleophile and attacks the highly electrophilic nitroso intermediate, irreversibly forming an azoxy bridge[1].
Solution: You must accelerate the proton-coupled electron transfer (PCET) to push the hydroxylamine rapidly to the amine. Switch to a slightly acidic, buffered environment (e.g., adding
NH4Cl
) which facilitates rapid electron transfer and suppresses the nucleophilicity of the hydroxylamine[2].
Q2: I am losing my ethyl ester. The product mass is m/z 153.1 [M+H]+. How do I prevent ester hydrolysis?Causality: The ethyl ester is highly labile. If you are using harsh chemical reductants (like
Fe/HCl
) followed by an aqueous basic workup (e.g.,
NaOH
to neutralize the iron salts), you are inadvertently hydrolyzing the ester to 2-(6-aminopyridin-3-yl)acetic acid.
Solution: Avoid strong aqueous acids or bases entirely. Transition to catalytic hydrogenation (
Pd/C
) in anhydrous solvent, or use mild dissolving metal conditions (
Zn/NH4Cl
) where the pH remains near 6-7 throughout the reaction and workup.
Q3: I am observing high molecular weight polymeric impurities, and my isolated yield is terrible. What is happening?Causality: You are observing intermolecular reductive amidation. Once the nitro group is reduced to the 2-aminopyridine moiety, it becomes a competent nucleophile. At elevated temperatures or high substrate concentrations, the newly formed amine of one molecule will attack the unactivated ethyl ester of another molecule, forming polyamides[3].
Solution: Dilution and temperature control are your primary levers. Run the reaction at a maximum concentration of 0.1 M and keep the temperature strictly below 30 °C.
Q4: Can I use Methanol as a solvent for the Pd/C hydrogenation?Causality: No. Using methanol with an ethyl ester in the presence of a metal surface often leads to catalytic transesterification. You will end up with an inseparable mixture of the ethyl ester (m/z 181.1) and the methyl ester (m/z 167.1).
Solution: Always match your alcoholic solvent to your ester moiety. Use strictly anhydrous ethanol.
Part 3: Quantitative Condition Matrix
To assist in rapid decision-making, below is a synthesized data matrix comparing common reduction systems for this specific substrate, including the diagnostic LC-MS markers you should monitor.
Reduction System
Solvent
Temp (°C)
Target Amine Yield
Major Side Reaction Risk
Diagnostic Marker (LC-MS [M+H]+)
Pd/C,
H2
(1 atm)
Anhydrous EtOH
20–25
>95%
None (Optimal)
Target: 181.1
Pd/C,
H2
(1 atm)
MeOH
25
~60%
Transesterification
Methyl ester: 167.1
Fe, HCl
H2O
/EtOH
80
<40%
Hydrolysis & Amidation
Cleaved Acid: 153.1
Zn,
NH4Cl
EtOH/
H2O
20–25
85–90%
Hydroxylamine stalling
Hydroxylamine: 197.1
Na2S2O4
, Base
H2O
/EtOH
50
<30%
Azoxy Dimerization
Azoxy Dimer: 373.1
Part 4: Standard Operating Procedures (SOPs)
Every protocol executed in the lab must be a self-validating system . This means building In-Process Controls (IPCs) into the methodology to confirm the mechanistic pathway is proceeding as intended before the reaction is quenched.
This method leverages surface catalysis to rapidly reduce the nitro group while avoiding the aqueous conditions that cause ester hydrolysis.
System Preparation: To an oven-dried, 250 mL round-bottom flask, add 10% Pd/C (10 wt% relative to the substrate). Causality: Adding the dry catalyst first prevents solvent fires. Purge the flask with inert
N2
gas for 5 minutes.
Substrate Addition: Dissolve Ethyl 2-(6-nitropyridin-3-yl)acetate (1.0 equiv) in anhydrous Ethanol to achieve a concentration of exactly 0.1 M. Causality: Anhydrous ethanol prevents transesterification; the 0.1 M dilution prevents intermolecular amidation[3]. Add the solution to the catalyst under
N2
.
Hydrogenation: Evacuate the flask and backfill with
H2
gas via a balloon. Repeat this purge cycle three times. Maintain vigorous stirring (800 rpm) at 20–25 °C. Causality: Vigorous stirring is required to overcome the gas-liquid mass transfer barrier, preventing the accumulation of the nitroso intermediate.
Self-Validation (IPC): At exactly 1.5 hours, pause stirring, allow the catalyst to settle, and pull a 50 µL aliquot. Filter through a syringe filter and analyze via LC-MS.
Validation Check: You must verify the complete absence of m/z 197.1 (hydroxylamine). If present, the catalyst is poisoned or
H2
transfer is poor; spike with an additional 2 wt% Pd/C.
Workup: Once validated, flush the system with
N2
. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure at a water bath temperature of <35 °C to yield the pure amine.
Protocol B: Mild Chemical Reduction (Zinc/Ammonium Chloride)
Use this method if high-pressure/hydrogenation equipment is unavailable, or if the substrate contains reducible halogens (though not applicable to this specific molecule, it is a robust alternative).
Reagent Mixing: Dissolve the substrate (1.0 equiv) in a 4:1 mixture of Ethanol and water (0.15 M). Add solid
NH4Cl
(5.0 equiv). Causality:
NH4Cl
acts as a mild proton source (pH ~6) that promotes the dissolution of the metal and facilitates rapid electron transfer without cleaving the ester[2].
Controlled Reduction: Cool the mixture to 15 °C. Add Zinc dust (10.0 equiv) in three distinct portions over 15 minutes. Causality: The reduction is highly exothermic. Adding Zinc all at once will spike the temperature, triggering intermolecular amidation between the product and the starting material.
Self-Validation (IPC): Stir for 2 hours at room temperature. Pull an aliquot and check for the azoxy dimer (m/z 373.1). If dimerization is observed, the Zinc surface is likely oxidized; ensure fresh, activated Zinc dust is used in future runs.
Workup: Filter the heterogeneous mixture through Celite to remove Zinc salts. Dilute the filtrate with Ethyl Acetate and wash with saturated aqueous
NaHCO3
, followed by brine. Dry over
Na2SO4
and concentrate.
Part 5: References
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives
MDPI (Molecules)[Link]
Nitro Substrates in Reductive Electrosynthesis: A Review
ACS Electrochemistry[Link]
Intramolecular Reductive Amidation of Unactivated Esters with Nitroarenes: A Telescoped Synthesis
The Journal of Organic Chemistry - ACS Publications[Link]
Technical Support Center: Purification of Crude Ethyl 2-(6-nitropyridin-3-yl)acetate
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS 415912-99-1).[1][2] This guide is designed for researchers, chem...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS 415912-99-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this key intermediate. Our focus is on providing not just protocols, but the underlying principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the compound's properties and the initial assessment of purity.
Q1: What are the expected physical properties of pure Ethyl 2-(6-nitropyridin-3-yl)acetate?
Pure Ethyl 2-(6-nitropyridin-3-yl)acetate is typically a solid at room temperature.[1][3] Key identifiers include its molecular weight of 210.19 g/mol and its chemical formula C₉H₁₀N₂O₄.[1][4] While its appearance can vary based on residual impurities, a high-purity sample should appear as a crystalline solid. Color is a key indicator of purity; residual starting materials or side-products from synthesis can impart a yellow or brownish hue.
Q2: What are the most common impurities I should expect in my crude product?
The impurities in your crude sample are highly dependent on the synthetic route. However, common contaminants often include:
Unreacted Starting Materials: Such as 6-nitropyridin-3-ol, a corresponding halide, or ethyl acetoacetate precursors.
Side-Reaction Products: Isomeric products, or products from undesired reactions like hydrolysis of the ester group to the corresponding carboxylic acid.
Catalyst Residues: If transition metals like copper or palladium were used in the synthesis, trace amounts may remain.[5]
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, Toluene, Ethyl Acetate) can be trapped in the crude solid.[6]
Q3: How can I quickly assess the purity of my crude product and select a purification strategy?
Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a rapid, qualitative assessment of the number of components in your mixture and their relative polarities, which is crucial for guiding your purification choice.[7]
Workflow for Initial TLC Analysis:
Dissolve: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
Spot: Spot the solution onto a silica gel TLC plate.
Elute: Develop the plate in a sealed chamber with a pre-determined solvent system. A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc).
Visualize: View the developed plate under a UV lamp. Your product, containing a nitropyridine chromophore, should be UV active.
The TLC results will guide your next steps, as illustrated in the decision tree below.
Caption: Decision tree for selecting a purification method based on TLC results.
Part 2: Troubleshooting and Detailed Protocols
This section provides in-depth guides for the most common purification techniques.
Guide 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying compounds that are crystalline solids and when impurities have different solubility profiles from the desired product. The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools.[8]
Q4: How do I select the best solvent for recrystallizing Ethyl 2-(6-nitropyridin-3-yl)acetate?
The ideal solvent is one in which your product has high solubility at high temperatures and low solubility at low temperatures.[8] Given the compound's structure (ester, nitro, pyridine), solvents of intermediate polarity are excellent starting points.
Place ~20-30 mg of your crude solid into a small test tube.
Add a few drops of a test solvent at room temperature. Observe if the solid dissolves. If it dissolves readily, the solvent is unsuitable as a single-solvent system.
If it does not dissolve, gently heat the mixture. Add the solvent dropwise while heating until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.
Solvent
Polarity Index
Boiling Point (°C)
Suitability Notes
Water
9.0
100
Unlikely to be suitable due to the organic nature of the compound.
Ethanol (EtOH)
5.2
78
Good candidate. Often used for recrystallizing similar structures.[7]
Isopropanol (IPA)
4.3
82
Good candidate. Similar properties to ethanol.
Ethyl Acetate (EtOAc)
4.3
77
May be too good a solvent at room temperature, but could work in a solvent pair.
Toluene
2.3
111
Potential candidate, especially if impurities are highly polar.
Hexane/Heptane
0.0
69 / 98
Unlikely to dissolve the compound even when hot. Best used as an anti-solvent.
Data sourced from Snyder, L.R. (1978) and other common lab resources.[9]
Q5: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid.[8]
Troubleshooting Steps:
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent and allow it to cool slowly again.
Lower the Solution Temperature: Try a solvent with a lower boiling point.
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol), then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (turbid). Re-heat to clarify and then cool slowly.
Q6: I'm not getting any crystals, even after cooling in an ice bath. How can I induce crystallization?
Slow or failed crystallization is common when the solution is not supersaturated or if nucleation is inhibited.
Troubleshooting Steps:
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[8]
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This provides a template for further crystallization.
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator and attempt to cool again.
Allow More Time: Some compounds require extended periods (hours to days) at low temperatures to crystallize. Ensure your flask is sealed to prevent solvent evaporation and leave it in the refrigerator.[10]
Guide 2: Purification by Flash Column Chromatography
Column chromatography is ideal when recrystallization fails or when dealing with complex mixtures of similar polarity.[11] It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent).[12]
Q7: How do I choose the right mobile phase (eluent) for my column?
The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate . This provides the best balance for good separation.
Starting Point: Based on the compound's polarity, a mixture of Hexane and Ethyl Acetate is the most common and effective choice.[11][13]
Too High Rf (>0.5): Your eluent is too polar. Increase the proportion of the non-polar solvent (Hexane).
Too Low Rf (<0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).
Q8: What is the standard protocol for running a flash column?
The following diagram and protocol outline a standard workflow for flash column chromatography.
Caption: Standard workflow for a flash column chromatography experiment.
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.[11]
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method and is highly recommended for better separation. Carefully add this powder to the top of your packed column.[11]
Elution: Begin adding your pre-determined mobile phase (e.g., 80:20 Hexane:EtOAc) to the top of the column. Apply pressure (flash chromatography) to push the solvent through the column at a steady rate.
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.
Combine & Evaporate: Combine the fractions that show a single spot corresponding to your product and remove the solvent using a rotary evaporator.
Q9: My bands are streaking on the column and TLC. What's wrong?
Streaking or "tailing" of spots is a common issue that leads to poor separation.
Troubleshooting Steps:
Sample Overload: You may have loaded too much crude material onto the column. For analytical work, use less material. For preparative columns, ensure the column diameter is sufficient for the amount of sample.
Compound is Too Acidic/Basic: The pyridine nitrogen in your compound is basic and can interact strongly and non-ideally with the slightly acidic silica gel. Solution: Add a small amount of a modifier to your mobile phase. For a basic compound like this, adding 0.5-1% triethylamine (NEt₃) to the eluent can neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[9]
Insolubility: The compound may be partially precipitating on the column. Try a slightly more polar mobile phase to ensure it remains fully dissolved.
References
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. [Link]
PrepChem (n.d.). Synthesis of ethyl 2-(6-aminopyridin-2-yl)acetate. [Link]
Goral, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(8), 1438. [Link]
Arshad, S., et al. (2019). Synthesis, crystal structure and 3D energy frameworks of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate: Hirshfeld surface analysis and DFT calculations. ResearchGate. [Link]
CN104177257A (2014). Purification method of ethyl acetate.
Li, S., et al. (2020). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics, 12(11), 1089. [Link]
Supporting Information for Synthesis of 3-Acylquinolines through Cu-Catalyzed Double C(sp)-H/C(sp2)-H Carbonylative Annulation of Terminal Alkynes and Anilines. (n.d.). [Link]
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 26–33. [Link]
National Taiwan University (n.d.). Chapter 2: Chromatography. [Link]
Greenfield Global (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. [Link]
A Comparative Analysis of Ethyl and Methyl 2-(6-nitropyridin-3-yl)acetate in Synthetic Chemistry
For Immediate Release In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a det...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a detailed comparative analysis of ethyl 2-(6-nitropyridin-3-yl)acetate and its methyl ester counterpart, two key intermediates in the synthesis of various bioactive compounds.[1][2] We will delve into their respective reactivities, supported by experimental data and mechanistic insights, to empower researchers with the knowledge needed to make informed decisions in their synthetic strategies.
Introduction: The Significance of 2-(6-Nitropyridin-3-yl)acetate Esters
Ethyl and methyl 2-(6-nitropyridin-3-yl)acetate are valuable precursors in organic synthesis, particularly in the construction of heterocyclic scaffolds. The nitropyridine moiety serves as a versatile functional group, amenable to a variety of transformations, including nucleophilic aromatic substitution and reduction to the corresponding amine.[1][3] The ester functionality, in turn, provides a handle for chain elongation, cyclization reactions, and the introduction of diverse pharmacophores.[4][5] The choice between the ethyl and methyl ester can significantly influence reaction outcomes, including yields, reaction times, and the ease of purification.
Core Physicochemical Properties: A Head-to-Head Comparison
While structurally similar, the seemingly minor difference between an ethyl and a methyl group imparts distinct physical properties that can have practical implications in the laboratory.
The difference in molecular weight and boiling point can be leveraged in purification processes such as distillation. The choice of ester may also influence solubility in specific solvent systems, which is a critical parameter for reaction setup and workup procedures.[9]
Reactivity Comparison: Unraveling the Nuances
The reactivity of the ester group is influenced by both steric and electronic factors. These differences become apparent in various chemical transformations.
Hydrolysis: A Tale of Two Rates
Hydrolysis, the cleavage of the ester bond by water, can occur under acidic or basic conditions. Generally, methyl esters hydrolyze faster than their ethyl ester counterparts.[10][11] This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the incoming nucleophile (water or hydroxide ion).[9][11]
In the context of 2-(6-nitropyridin-3-yl)acetates, the electron-withdrawing nature of the nitropyridine ring is expected to enhance the electrophilicity of the ester carbonyl carbon, thereby increasing the rate of hydrolysis for both esters compared to their non-nitrated analogs.[12] The pyridine nitrogen itself also has an electron-withdrawing inductive effect, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack.[12]
Experimental Insight:
While direct comparative kinetic studies for the hydrolysis of ethyl and methyl 2-(6-nitropyridin-3-yl)acetate are not available in the provided search results, data from analogous systems consistently show that ethyl esters hydrolyze approximately 2-3 times slower than the corresponding methyl esters.[10] For instance, in the alkaline hydrolysis of naphthoic acid esters, the rate constant for the ethyl ester is higher in 85% ethanol than the methyl ester in 85% methanol, a phenomenon attributed to solvent effects.[13] However, when comparing hydrolysis rates in the same solvent, the methyl ester is generally more reactive.[14][15]
Transesterification and Amidation: The Impact of the Alkoxy Group
In transesterification and amidation reactions, the alkoxy group of the ester is displaced by another alcohol or an amine, respectively. The principles of steric hindrance and leaving group ability come into play.
Steric Effects: The less bulky methoxy group of the methyl ester generally allows for faster reaction rates with nucleophiles compared to the more sterically demanding ethoxy group of the ethyl ester.[9]
Leaving Group Ability: Methoxide is a slightly better leaving group than ethoxide due to the electron-donating nature of the additional methyl group in ethoxide.
Therefore, for reactions such as the formation of amides, which are crucial in the synthesis of many pharmaceutical agents, the methyl ester is often the preferred starting material for achieving higher reaction rates and yields.
Enolate Formation and Subsequent Reactions
The methylene protons adjacent to the ester carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
The choice of base is critical and is often matched to the ester to avoid transesterification. For instance, sodium ethoxide is typically used for ethyl esters, while sodium methoxide is used for methyl esters.[9] The reactivity of the enolate itself is not expected to be significantly different between the ethyl and methyl esters. However, the conditions required for its formation and subsequent reactions might need to be optimized depending on the chosen ester.
Experimental Protocols
To provide a practical context, here are generalized, step-by-step methodologies for key reactions involving these esters.
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis
Caption: Workflow for base-catalyzed ester hydrolysis.
Dissolution: Dissolve the ethyl or methyl 2-(6-nitropyridin-3-yl)acetate in a suitable water-miscible solvent like tetrahydrofuran (THF) or methanol.
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the reaction mixture.
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to 0°C and carefully acidify with a mineral acid (e.g., HCl) to protonate the carboxylate.
Extraction: Extract the resulting carboxylic acid into an organic solvent such as ethyl acetate.
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: General Procedure for Amidation
Caption: Workflow for the synthesis of amides from esters.
Reactant Mixture: In a reaction vessel, dissolve the ethyl or methyl 2-(6-nitropyridin-3-yl)acetate and the desired amine in a suitable aprotic solvent (e.g., DMF, DMSO).
Reaction Initiation: For direct aminolysis, the reaction mixture may need to be heated. Alternatively, for a milder reaction, a coupling reagent can be employed.
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting ester is consumed.
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine.
Purification: Dry the organic phase, concentrate it, and purify the crude amide product by column chromatography or crystallization.
Conclusion: Making the Right Choice for Your Synthesis
The choice between ethyl and methyl 2-(6-nitropyridin-3-yl)acetate is not merely a matter of preference but a strategic decision that can impact the efficiency and outcome of a synthetic sequence.
Choose Methyl 2-(6-nitropyridin-3-yl)acetate for:
Faster reaction rates in nucleophilic substitution reactions like hydrolysis and amidation.
When a slightly better leaving group is desired.
Choose Ethyl 2-(6-nitropyridin-3-yl)acetate for:
Situations where a slower, more controlled reaction is needed.
When a higher boiling point is advantageous for purification or reaction conditions.
To avoid transesterification when using ethoxide as a base.
By understanding the subtle yet significant differences in reactivity between these two valuable building blocks, researchers can better design and optimize their synthetic routes towards the discovery of novel therapeutics.
References
A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovaler
Gervasio, F. L., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PLoS ONE, 12(11), e0186541.
Campbell, A. D., et al. (1959). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society, 163.
Synthesis of methyl 2-(6-aminopyridin-3-yl)
Methyl ester vs Ethyl ester hydrolysis. Reddit.
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
Methyl Vs Ethyl: Wh
Synthesis of ethyl 2-(6-aminopyridin-2-yl)
Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(11), 2199-2207.
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. MDPI.
Wright, M. R. (1968). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic, 548-551.
When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Proprep.
Ethyl 2-(6-nitropyridin-3-yl)
Supply:Ethyl 2-(6-nitropyridin-3-yl)
Campbell, A. D., et al. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070.
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
Ethyl 2-(6-nitropyridin-3-yl)
PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYL
Influence of methyl and ethyl esters-based biodiesel synthesized from safflower oil on the performance, combustion, and exhaust. SpringerLink.
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15, 17841.
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(6), 1054-1058.
Advances in covalent drug discovery. eScholarship.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of Ethyl 2-(6-nitropyridin-3-yl)acetate
Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Ethyl 2-(6-nitropyridin-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Ethyl 2-(6-nitropyridin-3-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth, technically-focused comparison of a developed HPLC method for the purity analysis of Ethyl 2-(6-nitropyridin-3-yl)acetate, benchmarked against the rigorous standards of international regulatory guidelines. We will delve into the rationale behind the method development, a comprehensive validation protocol with supporting experimental data, and a comparative analysis of its performance. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and consistency of pharmaceutical materials.
The Analytical Challenge: Selectivity and Stability
The chemical structure of Ethyl 2-(6-nitropyridin-3-yl)acetate, featuring a nitro-substituted pyridine ring and an ethyl acetate side chain, presents specific analytical challenges. A suitable HPLC method must be able to separate the main compound from potential process-related impurities and degradation products. The nitro group, while providing a strong chromophore for UV detection, can also render the molecule susceptible to degradation under certain stress conditions. Therefore, the development and validation of a stability-indicating HPLC method is paramount.
Developed HPLC Method for Purity Analysis
The following reversed-phase HPLC (RP-HPLC) method was developed to provide optimal separation and quantification of Ethyl 2-(6-nitropyridin-3-yl)acetate and its potential impurities.
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A C18 stationary phase provides good hydrophobic retention for the analyte. The specified dimensions and particle size offer a balance between resolution and analysis time.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier improves peak shape for the basic pyridine moiety and is compatible with mass spectrometry if further characterization is needed.[1][2]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.
A gradient elution is necessary to elute any potential impurities with a wide range of polarities and to ensure the elution of late-eluting compounds.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing efficient separation.
Injection Volume
10 µL
A small injection volume minimizes potential band broadening.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection
UV at 254 nm
The nitroaromatic structure of the analyte exhibits strong absorbance at this wavelength, providing good sensitivity.[2]
Run Time
20 minutes
Sufficient time to elute the main peak and any potential impurities.
Method Validation Protocol: A Deep Dive into ICH Q2(R1) Compliance
The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][5]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6]
Experimental Protocol:
A solution of Ethyl 2-(6-nitropyridin-3-yl)acetate was prepared.
Placebo (a mixture of all anticipated formulation components without the API) was prepared and injected.
The API solution was spiked with known related substances and potential degradation products.
Forced degradation studies were performed under acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[7][8][9] The goal is to achieve 5-20% degradation of the active ingredient.[10]
All samples were analyzed by the developed HPLC method, and the peak purity of the analyte was assessed using a photodiode array (PDA) detector.
Acceptance Criteria:
No interference from the placebo at the retention time of the analyte peak.
The analyte peak should be well-resolved from all known impurities and degradation products (resolution > 2).
The analyte peak should be spectrally pure in the presence of degradants.
Forced Degradation Study Protocol:
Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60°C for 4 hours.[10]
Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60°C for 2 hours.[10]
Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.[10]
Thermal Degradation: Solid API exposed to 105°C for 48 hours.
Photolytic Degradation: Solid API exposed to UV light (254 nm) and visible light for 7 days.[10]
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
A stock solution of Ethyl 2-(6-nitropyridin-3-yl)acetate was prepared.
A series of at least five concentrations ranging from 50% to 150% of the nominal sample concentration were prepared by diluting the stock solution.
Each concentration was injected in triplicate.
A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope were determined.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should not be significantly different from zero.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Acceptance Criteria:
The validated range for this method is established from the linearity, accuracy, and precision data.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.[11]
Experimental Protocol:
A known amount of placebo was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Each concentration level was prepared in triplicate and analyzed.
The percentage recovery was calculated for each sample.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4][5][12]
Experimental Protocol:
Repeatability (Intra-assay precision): Six independent samples of the same batch were prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Acceptance Criteria:
The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Experimental Protocol:
The following method parameters were intentionally varied:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
The effect on system suitability parameters (e.g., retention time, tailing factor, and resolution) was evaluated.
Acceptance Criteria:
System suitability parameters should remain within the established limits for all varied conditions.
Hypothetical Validation Data Summary
The following tables summarize the hypothetical results obtained from the validation studies.
Table 1: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
450123
80
720567
100
900890
120
1081023
150
1352345
Correlation Coefficient (r²)
0.9998
Slope
9005.6
Y-intercept
123.4
Table 2: Accuracy (Recovery) Data
Spiked Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL, mean, n=3)
% Recovery
80%
80.0
79.5
99.4
100%
100.0
100.2
100.2
120%
120.0
119.3
99.4
Mean Recovery
99.7%
Table 3: Precision Data
Precision Level
Parameter
Result
Repeatability
% RSD (n=6)
0.85%
Intermediate Precision
% RSD (n=6)
1.12%
Table 4: LOD and LOQ
Parameter
Result (µg/mL)
LOD
0.05
LOQ
0.15
Table 5: Robustness Data
Parameter Varied
System Suitability Parameter
Result
Acceptance Criteria
Flow Rate (0.9 mL/min)
Resolution (critical pair)
2.8
> 2.0
Flow Rate (1.1 mL/min)
Resolution (critical pair)
2.6
> 2.0
Temperature (28 °C)
Tailing Factor
1.1
< 1.5
Temperature (32 °C)
Tailing Factor
1.0
< 1.5
Organic Phase (-2%)
Retention Time
Shifted by +0.5 min
Acceptable shift
Organic Phase (+2%)
Retention Time
Shifted by -0.4 min
Acceptable shift
Visualizing the Validation Workflow
Caption: Workflow for HPLC method validation.
Logical Relationships in Method Validation
Caption: Interdependencies of validation parameters.
Conclusion
The developed RP-HPLC method for the purity analysis of Ethyl 2-(6-nitropyridin-3-yl)acetate has been demonstrated to be specific, linear, accurate, precise, and robust. The comprehensive validation, conducted in accordance with ICH guidelines, provides a high degree of assurance that the method is suitable for its intended purpose in a quality control environment. The stability-indicating nature of the method, confirmed through forced degradation studies, ensures that any potential degradation products can be detected and separated from the main analyte, thus guaranteeing the quality and stability of the API. This validated method can be confidently implemented for routine purity testing and stability studies of Ethyl 2-(6-nitropyridin-3-yl)acetate.
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